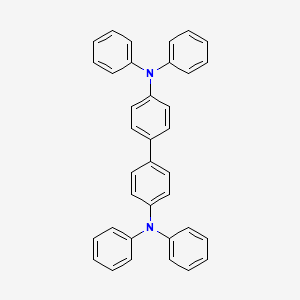

N,N,N',N'-Tetraphenylbenzidine

概要

説明

N,N,N’,N’-Tetraphenylbenzidine is a white to light yellow crystal powder . It has a molecular weight of 488.62 and an exact mass of 488.62 . It is used as an intermediate in the production of pharmaceuticals and OLED materials .

Synthesis Analysis

The synthesis of N,N,N’,N’-Tetraphenylbenzidine involves complex chemical reactions . A N,N,N’,N’-tetraphenylbenzidine-bridged bis (2,2’-bipyridine) ligand and corresponding diruthenium complexes were synthesized and characterized . They show rich multistep redox processes due to the stepwise oxidations of the amine units and ruthenium components .

Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraphenylbenzidine is complex, with a molecular formula of C36H28N2 . It has a molar refractivity of 157.7±0.3 cm^3 and a polarizability of 62.5±0.5 10^-24 cm^3 .

Chemical Reactions Analysis

N,N,N’,N’-Tetraphenylbenzidine is involved in complex chemical reactions. It shows rich multistep redox processes due to the stepwise oxidations of the amine units .

Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraphenylbenzidine has a density of 1.171 g/cm^3 . It has a melting point of 230-234 °C and a boiling point of 649.7ºC at 760 mmHg . Its flash point is 291.2ºC . It has a maximum absorption wavelength of 354 (CHCl3) nm .

科学的研究の応用

Organic Light-Emitting Diode (OLED) Materials

N,N,N’,N’-Tetraphenylbenzidine is utilized in the development of OLED materials due to its excellent electron-donating properties. It serves as a hole-transporting material (HTM) in OLEDs, facilitating the movement of positive charges within the device to enhance efficiency and brightness .

Solar Cell Materials

In solar cells, particularly in organic photovoltaics (OPVs), this compound acts as an HTM, improving the power conversion efficiency. Its ability to transport holes effectively contributes to the overall performance of solar cells by allowing better charge separation and reducing recombination .

Electrochemical Sensors

The redox-active nature of N,N,N’,N’-Tetraphenylbenzidine makes it suitable for use in electrochemical sensors. It can be incorporated into conducting polymer networks to detect various analytes through changes in its electrochemical properties .

Electrocatalysis

This compound is involved in the synthesis of catalysts for electrocatalytic applications. Its redox behavior is leveraged to facilitate reactions such as water splitting or carbon dioxide reduction, playing a crucial role in energy conversion processes .

Iodine Capture

N,N,N’,N’-Tetraphenylbenzidine-based microporous polymers exhibit high iodine capture capabilities. These materials can absorb iodine vapor efficiently, which is valuable in applications like gas purification and radioactive decontamination .

Detection of Nitro Aromatic Compounds

Polymers containing N,N,N’,N’-Tetraphenylbenzidine units have been shown to detect nitro aromatic compounds, which are often used in explosives. The presence of these compounds can be identified through fluorescence quenching, making it a useful tool for security and environmental monitoring .

Safety and Hazards

N,N,N’,N’-Tetraphenylbenzidine is classified as a hazard under the GHS07 classification . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

作用機序

Target of Action

N,N,N’,N’-Tetraphenylbenzidine (TPB) is primarily used in the field of electronics, particularly in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) . It acts as a hole-transporting material (HTM), facilitating the movement of positive charges or 'holes’ .

Mode of Action

TPB interacts with its targets (the electronic devices) by facilitating the movement of charges. It undergoes oxidation processes, which allow it to transport ‘holes’ from one molecule to another . This property is crucial in electronic devices like OLEDs and PSCs, where efficient charge transport is needed for optimal performance .

Biochemical Pathways

It helps in the efficient transfer of charges, thereby enhancing the performance of the electronic devices .

Result of Action

The primary result of TPB’s action is the improved performance of electronic devices. In OLEDs, for example, it enhances light emission, while in PSCs, it improves photovoltaic performance .

Action Environment

The action, efficacy, and stability of TPB can be influenced by various environmental factors. For instance, moisture can damage the perovskite structure in PSCs . Therefore, TPB and the devices it is used in are often designed and stored in such a way as to minimize exposure to damaging environmental conditions .

特性

IUPAC Name |

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZNSJVFOQPSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065913 | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraphenylbenzidine | |

CAS RN |

15546-43-7 | |

| Record name | N,N,N′,N′-Tetraphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

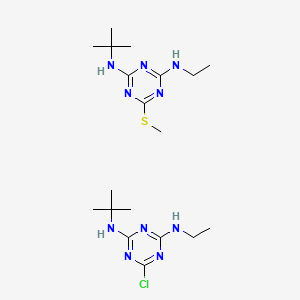

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of N,N,N',N'-Tetraphenylbenzidine?

A1: N,N,N',N'-Tetraphenylbenzidine is an aromatic amine composed of a central biphenyl unit with each phenyl ring para-substituted with a diphenylamine group. Its molecular formula is C36H28N2.

Q2: What spectroscopic data are available for characterizing TPB?

A2: Researchers utilize various techniques to characterize TPB, including: * UV-Vis Spectroscopy: This helps analyze the electronic transitions within the molecule and is useful in understanding its optical properties. [, ] * Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing the radical cation species formed upon oxidation of TPB. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides information about the structure and dynamics of TPB, especially in solution. [, ]

Q3: What are the key advantages of using TPB in organic electronic devices?

A3: TPB exhibits several favorable properties for applications in OLEDs, OFETs, and perovskite solar cells: * Hole-Transporting Ability: TPB effectively transports positive charges (holes) due to its electron-rich nature. [, , , , ] * Film-Forming Properties: TPB readily forms uniform thin films, a crucial requirement for device fabrication. [, , ] * Thermal Stability: TPB exhibits good thermal stability, making it suitable for devices operating at elevated temperatures. [, , ]

Q4: How does the introduction of TPB into polymer backbones influence the properties of the resulting materials?

A4: Incorporating TPB units into polymer backbones typically doesn't significantly alter the electronic structure of the parent TPB molecule. This inclusion primarily enhances properties like solubility, processability, and thermal stability without compromising its inherent electroactivity. [, ]

Q5: How does the structure of TPB affect its tendency to form excimers in the solid state?

A5: The steric twisting around the central biphenyl unit in TPB reduces its tendency to form excimers in neat films compared to structurally similar compounds. This characteristic is beneficial for achieving efficient light emission in OLED applications. []

Q6: How does TPB contribute to moisture resistance in perovskite solar cells?

A6: Researchers have synthesized hydrophobic TPB derivatives that act as efficient hole-transporting materials in perovskite solar cells. The hydrophobic nature of these derivatives enhances the moisture resistance of the overall device, improving its long-term stability. [, ]

Q7: What unique electrochromic properties does TPB offer?

A7: TPB and its derivatives exhibit reversible color changes upon electrochemical oxidation and reduction, transitioning from transparent to black. This property makes them promising candidates for electrochromic applications, such as smart windows. [, ]

Q8: How is computational chemistry used to understand and predict the properties of TPB and its derivatives?

A8: Computational methods, such as Density Functional Theory (DFT), are employed to: * Calculate Reorganization Energy: This provides insights into the efficiency of electron and hole transfer processes involving TPB, crucial for its performance in organic electronics. [] * Model Molecular Structures: DFT calculations help researchers understand how structural modifications to TPB, like introducing different substituents, impact its electronic properties and device performance. [, ] * Predict Optical Properties: Theoretical calculations of absorption and emission spectra aid in understanding the relationship between the structure of TPB derivatives and their observed optical properties. []

Q9: How does the spiro-linking of TPB units affect charge-transport properties?

A9: While spiro-linked TPB derivatives exhibit slightly lower charge-carrier mobilities compared to their non-spiro counterparts, they demonstrate significantly improved film stability in ambient conditions. This enhanced stability is critical for the longevity and practical applicability of organic electronic devices. []

Q10: What catalytic properties have been observed for TPB-based materials?

A10: Porous conjugated polymers incorporating TPB units demonstrate a remarkable ability to capture iodine. This property stems from the nitrogen-rich nature and microporosity of the polymer network, making these materials potentially useful for environmental remediation or sensing applications. []

Q11: What are the current understandings of the toxicity and environmental impact of TPB?

A11: While specific toxicity data for TPB might be limited, researchers are constantly exploring new synthetic routes and modifications to TPB derivatives, aiming to improve biocompatibility and reduce potential environmental impact. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)